molecular formula C15H18N2O B190030 3-((2,4-Dimethylpentyl)oxy)phthalonitrile CAS No. 176110-82-0

3-((2,4-Dimethylpentyl)oxy)phthalonitrile

Cat. No.: B190030
CAS No.: 176110-82-0
M. Wt: 242.32 g/mol
InChI Key: RVXXQNGCGNUKNF-UHFFFAOYSA-N
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Description

3-((2,4-Dimethylpentyl)oxy)phthalonitrile is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . This compound is primarily used in research and development within the field of organic chemistry.

Preparation Methods

The synthesis of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile typically involves the reaction of phthalonitrile with 2,4-dimethylpentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-((2,4-Dimethylpentyl)oxy)phthalonitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-((2,4-Dimethylpentyl)oxy)phthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-((2,4-Dimethylpentyl)oxy)phthalonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2,4-dimethylpentoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11(2)7-12(3)10-18-15-6-4-5-13(8-16)14(15)9-17/h4-6,11-12H,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXXQNGCGNUKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)COC1=CC=CC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595561
Record name 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176110-82-0
Record name 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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